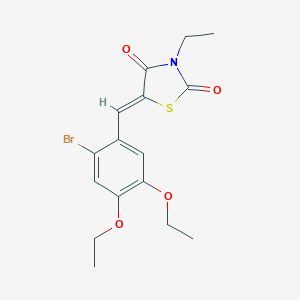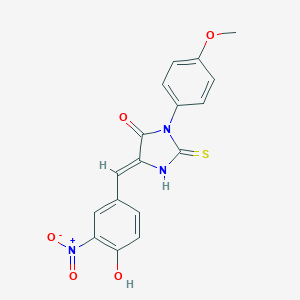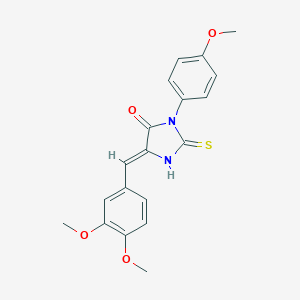![molecular formula C27H21ClN2O3 B307101 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether](/img/structure/B307101.png)
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether, also known as ACDOPE, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been found to have antimicrobial activity against various bacterial and fungal species.
実験室実験の利点と制限
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to using 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments. Additionally, 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for research on 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether. One area of interest is the development of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether analogs that have improved solubility and bioavailability. Another area of interest is the investigation of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether's potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether and its effects on various signaling pathways and enzymes.
合成法
The synthesis of 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether involves the reaction of 2-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-ylamine with 1-naphthylmethyl bromide in the presence of a base. The resulting product is then acetylated to yield 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antimicrobial properties. 2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether has also been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid fibrils, which are associated with the disease.
特性
製品名 |
2-[3-Acetyl-5-(3-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 1-naphthylmethyl ether |
|---|---|
分子式 |
C27H21ClN2O3 |
分子量 |
456.9 g/mol |
IUPAC名 |
1-[5-(3-chlorophenyl)-2-[2-(naphthalen-1-ylmethoxy)phenyl]-2H-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C27H21ClN2O3/c1-18(31)30-27(33-26(29-30)20-10-7-12-22(28)16-20)24-14-4-5-15-25(24)32-17-21-11-6-9-19-8-2-3-13-23(19)21/h2-16,27H,17H2,1H3 |
InChIキー |
LFFRIQJSRNYMJQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CC(=O)N1C(OC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3OCC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)




![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
![3-{[(2E,5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307030.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)

![Methyl 4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B307037.png)
![(5Z)-3-(4-chlorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B307039.png)
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B307041.png)